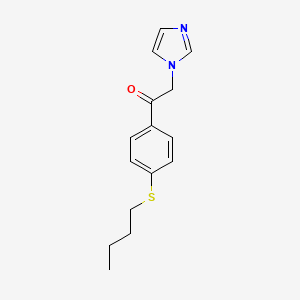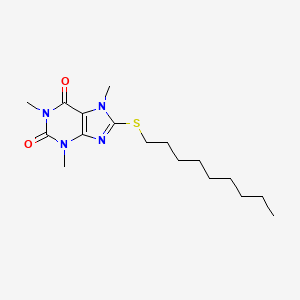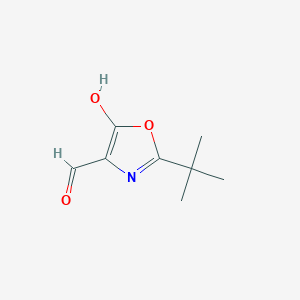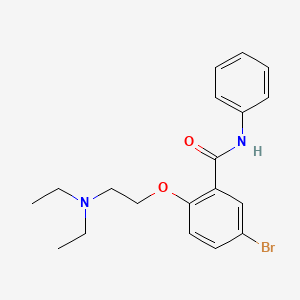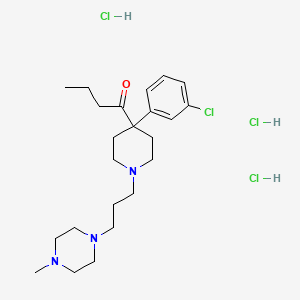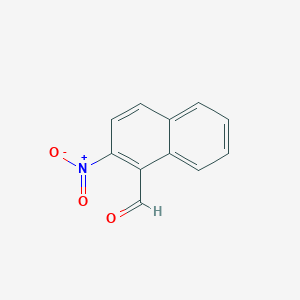
2-Nitronaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H7NO3. It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the second position and an aldehyde group (-CHO) at the first position on the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitronaphthalene-1-carbaldehyde typically involves the nitration of naphthalene followed by formylation. One common method is the nitration of naphthalene using a mixture of nitric acid and sulfuric acid to produce 2-nitronaphthalene. This intermediate can then be subjected to a Vilsmeier-Haack reaction, where it reacts with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the first position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of zeolite-assisted regioselective nitration has been explored to improve yield and selectivity . This method employs nitrogen dioxide and molecular oxygen in the presence of a zeolite catalyst, offering a more environmentally friendly alternative to traditional nitration processes.
化学反応の分析
Types of Reactions: 2-Nitronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products:
Oxidation: 2-Nitronaphthalene-1-carboxylic acid.
Reduction: 2-Aminonaphthalene-1-carbaldehyde.
Substitution: Meta-substituted derivatives of this compound.
科学的研究の応用
2-Nitronaphthalene-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Research explores its potential as an intermediate in the synthesis of bioactive molecules with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Nitronaphthalene-1-carbaldehyde involves its interaction with molecular targets through its nitro and aldehyde groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function .
類似化合物との比較
1-Nitronaphthalene: Differing in the position of the nitro group, this compound exhibits different reactivity and applications.
2-Methyl-1-nitronaphthalene: The presence of a methyl group alters its chemical properties and reactivity compared to 2-Nitronaphthalene-1-carbaldehyde.
Uniqueness: this compound is unique due to the combination of its nitro and aldehyde functional groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research.
特性
IUPAC Name |
2-nitronaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-7-10-9-4-2-1-3-8(9)5-6-11(10)12(14)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOOAYOTXDPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594260 |
Source


|
| Record name | 2-Nitronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58998-07-5 |
Source


|
| Record name | 2-Nitronaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
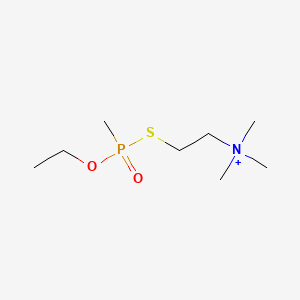
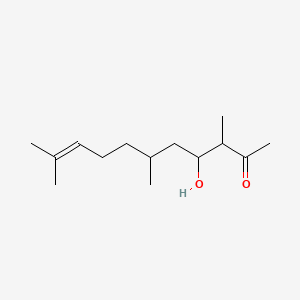
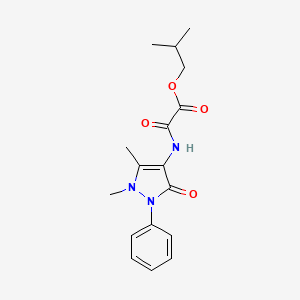
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
